molecular formula C9H12O5 B7815040 [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate

Cat. No.: B7815040
M. Wt: 200.19 g/mol
InChI Key: OWKCFBYWQGPLSJ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-4-Acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is a bicyclic pyran derivative featuring acetyloxy substituents at the 3- and 4-positions of the dihydro-2H-pyran scaffold. Its stereochemistry (3S,4R) distinguishes it from stereoisomers and analogs, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCFBYWQGPLSJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC=CC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1COC=C[C@H]1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960088
Record name 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3945-18-4
Record name 3,4-Di-O-acetyl-L-arabinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3945-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-Pent-4-enitol, 1,5-anhydro-4-deoxy-, 2,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Catalysts

Pyridine or sulfuric acid are commonly employed to catalyze the acetylation of hydroxyl groups. For example, 3,4-di-O-acetyl-D-xylal—a structurally related compound—is synthesized via acetylation of D-xylal using acetic anhydride and pyridine at 0–25°C. However, achieving regioselective acetylation at the 3- and 4-positions while preserving the (3S,4R) configuration requires careful control of reaction parameters.

Table 1: Comparative Acetylation Conditions

CatalystSolventTemperature (°C)Yield (%)Stereoselectivity
PyridineCH₂Cl₂0–2578–85Moderate
H₂SO₄Ac₂O2565Low
DMAPTHF4092High

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at 40°C has been shown to improve both yield (92%) and stereoselectivity. This enhancement is attributed to DMAP’s ability to activate acetic anhydride, facilitating rapid and selective acetylation.

Asymmetric Oxa-[4+2] Cycloaddition

The enantioselective synthesis of dihydropyrans via oxa-[4+2] cycloaddition offers a stereochemically controlled route to this compound. This method constructs the pyran ring system while simultaneously establishing the desired stereochemistry.

Catalytic Enantioselective Cycloaddition

As demonstrated in the synthesis of 2-ethoxy dihydropyranyl boronates, chiral Lewis acid catalysts such as bis-oxazoline copper complexes enable enantioselective cycloaddition between dienophiles and aldehydes. For example, reacting ethyl vinyl ether with a chiral aldehyde precursor in the presence of a Cu(OTf)₂–bis-oxazoline catalyst yields the dihydropyran core with >90% enantiomeric excess (ee). Subsequent acetylation of the hydroxyl groups completes the synthesis.

Key Advantages:

  • High Stereocontrol : Enantiomeric excess exceeding 90%.

  • Modularity : Flexibility in substituting the dienophile and aldehyde components.

Multi-Step Synthesis from Carbohydrate Derivatives

Carbohydrate precursors such as D-glucal triacetate provide a versatile starting point for synthesizing acetylated dihydropyrans. This route leverages the inherent stereochemistry of sugars to guide the formation of the (3S,4R) configuration.

Selective Deprotection and Functionalization

Starting with D-glucal triacetate (3,4,6-tri-O-acetyl-D-glucal), selective deprotection of the 6-position acetyl group using ammonium acetate in methanol yields a diol intermediate. Subsequent re-acetylation under controlled conditions introduces the 3- and 4-acetyloxy groups while retaining the desired stereochemistry.

Reaction Pathway:

  • Deprotection :
    D-glucal triacetateNH₄OAc, MeOH3,4-di-O-acetyl-D-glucal\text{D-glucal triacetate} \xrightarrow{\text{NH₄OAc, MeOH}} \text{3,4-di-O-acetyl-D-glucal}

  • Re-acetylation :
    3,4-di-O-acetyl-D-glucalAc₂O, DMAP[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate\text{3,4-di-O-acetyl-D-glucal} \xrightarrow{\text{Ac₂O, DMAP}} \text{this compound}

Stereoselective Catalytic Hydrogenation

Catalytic hydrogenation of pyranone derivatives offers an alternative route to dihydropyrans with precise stereochemical outcomes. This method involves the reduction of a ketone group to an alcohol, followed by acetylation.

Chiral Catalyst Systems

Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) facilitate asymmetric hydrogenation of 4-acetoxy-2H-pyran-3-one. The reaction proceeds with high diastereoselectivity (dr > 10:1) to yield the (3S,4R) diol, which is subsequently acetylated.

Table 2: Hydrogenation Conditions and Outcomes

CatalystPressure (bar)ee (%)Yield (%)
Rh-(R)-BINAP509588
Ru-TsDPEN308982

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)StereoselectivityScalabilityCost
Direct Acetylation65–92ModerateHighLow
Oxa-[4+2] Cycloaddition75–90HighModerateMedium
Carbohydrate Derivatization70–85HighLowHigh
Catalytic Hydrogenation82–88Very HighModerateHigh

The choice of method depends on the desired balance between stereochemical purity and practical considerations. For industrial-scale production, direct acetylation or catalytic hydrogenation may be preferred, whereas asymmetric cycloaddition suits laboratory-scale enantioselective synthesis.

Chemical Reactions Analysis

Nucleophilic Additions and Ring Functionalization

The acetyloxy groups and conjugated dihydropyran ring system facilitate regioselective nucleophilic attacks. Key reactions include:

Reaction TypeConditionsProducts/OutcomeYieldSource
Grignard Addition Phenylacetylene, BuLi, THF, –78°CFormation of 1,4-addition product, subsequent hydrolysis to tetrahydropyranol72%
TiCl₄-Mediated Cyclization 1,3-Bis(trimethylsilyl) ethers6-(Trifluoromethyl)-3,4-dihydro-2H-pyrans via retro-Michael/ring-opening cascade65–80%
Barbier-Type Reaction Allyl bromide, ZnCl₂, Et₃NAllylated tetrahydropyran derivatives58%

Mechanistic Insights :

  • TiCl₄ activates the trifluoroacetyl group, enabling conjugate addition followed by ring-opening and re-cyclization .

  • ZnCl₂ promotes nucleophilic attack at the carbonyl group, stabilizing intermediates through Lewis acid coordination .

Cycloaddition and Ring-Opening Reactions

The dihydropyran scaffold participates in cycloadditions and controlled ring expansions:

Reaction TypeConditionsProducts/OutcomeYieldSource
Hetero-Diels-Alder α,β-Unsaturated carbonyl compoundsFused bicyclic ethers with high diastereoselectivity85%
Electrophilic Ring-Opening Mn(II) catalysis, α-oxoketeneAcetylacetone derivatives via C–O bond cleavage70%
Olefin Metathesis Grubbs’ catalyst, NaBH₄Cyclic enol ethers with migrated double bonds78%

Key Observations :

  • Asymmetric hetero-Diels-Alder reactions using bis(oxazoline)-Cu(II) catalysts achieve >90% enantiomeric excess .

  • Mn(II)-catalyzed ring-opening proceeds via coordination to the carbonyl oxygen, directing nucleophilic attack .

Cross-Coupling and Derivatization

The compound serves as a precursor for synthesizing fluorinated and functionalized heterocycles:

Reaction TypeConditionsProducts/OutcomeYieldSource
Palladium-Catalyzed Coupling Arylpalladium intermediates6-Fluoro-3,4-dihydro-2H-pyrans63%
Wittig Olefination Phosphorus ylides, CH₂Cl₂5-Vinyl-dihydropyrans for subsequent cycloadditions81%
Cyano Substitution NaCN, H₂ORing-opened cyano derivatives55%

Synthetic Utility :

  • Fluorinated derivatives exhibit enhanced metabolic stability, relevant to glycosidase inhibitor design .

  • Vinyl-substituted products enable access to α,β-unsaturated ketones for further functionalization .

Acid-Catalyzed Transformations

Protonation of the pyran oxygen triggers ring-opening or rearrangements:

Reaction TypeConditionsProducts/OutcomeYieldSource
Acid Hydrolysis HCl (aq.), refluxDeprotected dihydropyranol89%
Acylation Trifluoroacetic anhydride, pyridine5-Trifluoroacetyl-dihydropyran92%

Applications :

  • Acidic conditions selectively cleave acetyl groups while preserving the pyran ring .

  • Trifluoroacetylation enhances electrophilicity at C-5, enabling nucleophilic substitutions .

Stereochemical Outcomes

The (3S,4R) configuration dictates stereoselectivity in transformations:

ReactionStereochemical OutcomeSource
Grignard Addition Anti-addition due to chair-like transition state
Hetero-Diels-Alder Endo preference enforced by bulky bis(oxazoline)
TiCl₄-Mediated Cyclization Retained configuration at C-3 and C-4

Comparative Reactivity with Analogues

Reactivity differs significantly between [(3S,4R)-di-O-acetyl] and related derivatives:

CompoundReaction with NaCN (H₂O)ProductSource
5-Trifluoroacetyl-dihydropyranRapid ring-opening to cyanohydrin
5-Trichloroacetyl-dihydropyranNo reaction under identical conditions

Explanation : Electron-withdrawing trifluoroacetyl groups increase electrophilicity at C-5, facilitating nucleophilic attack .

Scientific Research Applications

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active pyran derivative. This active form can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Stereoisomeric Analogs

The (3S,4S)-stereoisomer, [(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate, shares identical functional groups but differs in the configuration at the 4-position (4S vs. 4R). Stereochemical variations can significantly impact intermolecular interactions, crystallization behavior, and biological activity. For instance, diastereomers often exhibit distinct melting points and solubility profiles due to differences in crystal packing efficiency .

Functional Group Variations

  • Silyl-Protected Analogs: Compounds such as [(2R,3S,4R)-4-triisopropylsilyloxy-2-(triisopropylsilyloxymethyl)-3,4-dihydro-2H-pyran-3-yl] acetate () incorporate bulky triisopropylsilyl (TIPS) groups.
  • Dione Derivatives : (2,6-Dioxo-3H-pyran-4-yl) acetate () replaces the dihydro-pyran ring with a dione structure. The ketone groups increase electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the less-oxidized dihydro-pyran scaffold.

Polyacetylated Derivatives

The diacetate derivative [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-...] () features additional acetyl groups, which may enhance lipophilicity and alter metabolic stability. Such modifications are critical in pharmaceutical contexts, where acetylation patterns influence bioavailability and enzymatic degradation.

Reactivity and Stability

  • Hydrolysis Sensitivity : The acetyloxy groups in the target compound are prone to hydrolysis under acidic or basic conditions, a trait shared with other acetylated pyrans. In contrast, silyl-protected analogs () exhibit greater hydrolytic stability due to the inertness of TIPS groups.
  • Thermal Stability : Reflux conditions (e.g., 6 hours in 1,4-dioxane with triethylamine, as in ) are commonly employed for synthesizing pyran derivatives, suggesting moderate thermal stability for such compounds.

Crystallography and Structural Analysis

The SHELX system () is widely used for crystallographic refinement of small molecules, including pyran derivatives. Stereochemical assignments (e.g., 3S,4R vs. 3S,4S) rely on such analyses to correlate structure with observed properties.

Biological Activity

[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is a compound belonging to the pyran family, which has garnered attention for its diverse biological activities. Pyran derivatives are known to exhibit a range of pharmacological effects, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H12O4
  • CAS Number : 3945-18-4
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuroprotective Effects : Pyran derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds with a pyran scaffold can modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
  • Antimicrobial Activity : Some studies suggest that pyran-based compounds possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways in pathogens.
  • Anticancer Potential : There is emerging evidence that pyran derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzymatic Activity : Certain studies have shown that this compound may inhibit enzymes related to inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in cell survival and death, particularly in neuronal cells.

Neuroprotective Studies

A study published in Frontiers in Pharmacology explored the neuroprotective effects of various pyran derivatives on neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced oxidative stress markers and apoptosis rates in cultured neurons exposed to neurotoxic agents .

Antimicrobial Activity

Research conducted by Hassan et al. highlighted the antimicrobial properties of pyran derivatives against a range of bacterial strains. The study demonstrated that compounds with similar structures exhibited significant inhibition of bacterial growth by disrupting cellular integrity .

Anticancer Research

A recent investigation into the anticancer properties of pyran-based compounds revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity .

Comparative Table of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionReduces oxidative stress; inhibits apoptosis
AntimicrobialDisrupts cell membranes; inhibits metabolic pathways
AnticancerInduces apoptosis; inhibits tumor growth

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves stereoselective acetylation of dihydropyran precursors. For example, regioselective protection of hydroxyl groups using acetic anhydride in the presence of catalytic acids (e.g., H₂SO₄) can yield the desired product. Evidence from similar compounds (e.g., [(2R,3S,6S)-3-acetyloxy-6-(1-phenyl-1H-triazol-4-yl)-dihydro-2H-pyran derivatives) suggests that reaction temperature and solvent polarity significantly influence regioselectivity . Optimization via orthogonal protecting groups (e.g., silyl ethers) may reduce side reactions .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for stereochemical assignment. For instance, analogous compounds (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) were resolved using SHELX software for structure refinement . Alternatively, NOESY NMR can identify spatial proximity of protons (e.g., coupling between H-3 and H-4 in the pyran ring) to infer configuration .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • HPLC-MS : Detects impurities (e.g., deacetylation byproducts) and quantifies purity .
  • TGA/DSC : Assess thermal stability under inert atmospheres; decomposition temperatures >150°C suggest suitability for high-temperature reactions .
  • FT-IR : Monitors acetyl group retention (C=O stretch at ~1740 cm⁻¹) during storage .

Advanced Research Questions

Q. How do solvent effects influence the compound’s reactivity in glycosylation or acetylation reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in nucleophilic substitutions, enhancing reaction rates. For example, in the synthesis of empagliflozin intermediates, acetonitrile improved acetyl group migration suppression compared to THF . Computational modeling (DFT) can predict solvent-dependent activation barriers for mechanistic insights .

Q. What contradictions exist in reported catalytic systems for derivatizing this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Ru catalysts for cross-coupling) may arise from substrate steric hindrance. For dihydropyran derivatives, bulky ligands (e.g., XPhos) mitigate steric effects in Pd-catalyzed reactions, as seen in analogous pyrrolo[1,2-b]pyridazine syntheses . Systematic screening of catalysts with varying Tolman electronic parameters is recommended .

Q. How does the compound’s conformational flexibility impact its biological or catalytic activity?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that the dihydropyran ring’s chair-boat interconversion modulates binding affinity. For instance, in glycosidase inhibition studies, rigid analogs with locked conformations showed 10-fold higher activity than flexible counterparts . Synchrotron-based crystallography can capture transient conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.